An In-depth Technical Guide to (Tetrahydrofuran-3-yl)hydrazine and its Hydrochloride Salt
An In-depth Technical Guide to (Tetrahydrofuran-3-yl)hydrazine and its Hydrochloride Salt
Abstract
(Tetrahydrofuran-3-yl)hydrazine is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, combining a polar tetrahydrofuran (THF) ring with a reactive hydrazine moiety, provides a unique scaffold for the synthesis of novel chemical entities with diverse biological activities. This guide offers a comprehensive overview of the core physicochemical properties, reactivity, and synthetic applications of (Tetrahydrofuran-3-yl)hydrazine, primarily focusing on its commonly used hydrochloride salt. Authored from the perspective of a senior application scientist, this document aims to provide researchers, chemists, and drug development professionals with the technical insights and practical methodologies required to effectively utilize this valuable intermediate in their research endeavors.
Core Physicochemical and Structural Properties
(Tetrahydrofuran-3-yl)hydrazine is most frequently supplied and handled as its hydrochloride salt to enhance stability and ease of handling. The data presented below pertains to this salt form unless otherwise specified. The compound exists as a racemic mixture or as individual (R) and (S) enantiomers, which are available commercially.[1]
Table 1: Physicochemical Properties of (Tetrahydrofuran-3-yl)hydrazine Hydrochloride
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₁ClN₂O | [1][2] |
| Molecular Weight | 138.60 g/mol | [3][4] |
| CAS Number | 158001-24-2 (Racemic HCl)[3][4][5] | [3][4][5] |
| 1364632-31-4 ((R)-enantiomer HCl)[6] | [6] | |
| 1364632-45-0 ((S)-enantiomer HCl)[1][7] | [1][7] | |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | Typically ≥96-97% | [4] |
| Storage Conditions | 2-8°C, under inert atmosphere (e.g., Nitrogen)[1][3] | [1][3] |
Structural Identifiers:
-
SMILES Code (HCl salt): NNC1COCC1.Cl[3]
-
InChI Key (HCl salt): KUFARIZPHSIGFQ-UHFFFAOYSA-N[5]
-
InChI (Free Base): 1S/C4H10N2O/c5-6-4-1-2-7-3-4;/h4,6H,1-3,5H2
The tetrahydrofuran ring introduces polarity and can act as a hydrogen bond acceptor, which can be advantageous for modulating the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.[8]
Reactivity and Synthetic Utility
The synthetic value of (Tetrahydrofuran-3-yl)hydrazine is rooted in the reactivity of the hydrazine functional group. This moiety serves as a potent nucleophile and a precursor for the formation of a wide array of important chemical structures.
Formation of Hydrazones
The most fundamental reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[8] This reaction is a cornerstone of combinatorial chemistry, enabling the rapid generation of large compound libraries for biological screening.[9]
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Mechanism Insight: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration. It is often catalyzed by a small amount of acid.[8] The resulting C=N double bond of the hydrazone can exist as E/Z isomers.
Synthesis of Nitrogen-Containing Heterocycles
Hydrazines are indispensable building blocks for synthesizing nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.
-
Pyrazoles and Pyrazolines: Reaction with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls provides a direct route to substituted pyrazoles and pyrazolines, respectively. These scaffolds are found in numerous FDA-approved drugs.
-
Triazoles and other Heterocycles: The hydrazine moiety can be incorporated into more complex ring systems, serving as a key component in multi-step syntheses.
The choice of the (Tetrahydrofuran-3-yl)hydrazine scaffold allows for the introduction of a sp³-rich, polar fragment directly into the final heterocyclic structure, a strategy often employed to improve the "drug-likeness" of a molecule.
Experimental Protocols: A Practical Guide
The following protocols are provided as representative examples. As a Senior Application Scientist, I stress the importance of adapting these procedures to the specific scale and substrate of interest, with diligent reaction monitoring (e.g., by TLC or LC-MS) as a self-validating system.
General Protocol for Hydrazone Synthesis
This protocol outlines the straightforward condensation reaction between (Tetrahydrofuran-3-yl)hydrazine hydrochloride and a generic aldehyde or ketone.
Methodology:
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Dissolution: In a round-bottom flask, dissolve (Tetrahydrofuran-3-yl)hydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or methanol (approx. 0.1-0.5 M concentration).
-
Neutralization (Causality Explanation): Add a mild base, such as sodium acetate or triethylamine (1.0-1.1 equivalents), to the solution. This step is crucial to liberate the free hydrazine base from its hydrochloride salt, which is necessary for it to act as an effective nucleophile.
-
Addition of Carbonyl: To the stirred solution, add the desired aldehyde or ketone (1.0-1.1 equivalents) dropwise at room temperature.[8]
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (40-80°C) for 2-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.[8]
-
Isolation and Purification:
-
If the product precipitates upon cooling, it can be collected by vacuum filtration, washed with cold solvent, and dried.
-
Alternatively, remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization or silica gel column chromatography.
-
-
Characterization: Confirm the structure of the purified hydrazone derivative using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
General Workflow Diagram
The following diagram illustrates the typical laboratory workflow for the synthesis and purification of a derivative from (Tetrahydrofuran-3-yl)hydrazine.
Caption: General workflow for synthesis using (Tetrahydrofuran-3-yl)hydrazine.
Applications in Drug Discovery and Development
The incorporation of a tetrahydrofuran ring is a well-established strategy in medicinal chemistry to enhance aqueous solubility and modulate lipophilicity, thereby improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8] The hydrazine functional group itself is a key structural motif in numerous therapeutic agents.[8][9]
Derivatives of (Tetrahydrofuran-3-yl)hydrazine are explored for a range of biological activities, leveraging the versatility of the hydrazone linkage and the favorable properties of the THF scaffold. While specific drug candidates are often proprietary, the general application involves using this compound as a starting point for creating libraries aimed at targets in oncology, infectious diseases, and neurodegenerative disorders. The ability to form stable bonds with various aldehydes and ketones allows for systematic Structure-Activity Relationship (SAR) studies.[8]
Safety, Handling, and Storage
As with all hydrazine derivatives, proper safety precautions are mandatory. Hydrazines as a class can be toxic and are often skin and respiratory irritants.[10]
-
Hazard Statements: Harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[12][13]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[11][12] Keep away from sources of ignition as fine dust may form explosive mixtures with air.[14]
-
Storage: Store the container tightly closed in a dry, cool (2-8°C), and well-ventilated place, preferably under an inert atmosphere like nitrogen or argon to prevent degradation.[1][3]
Conclusion
(Tetrahydrofuran-3-yl)hydrazine hydrochloride is a high-value chemical intermediate that provides a robust platform for synthetic and medicinal chemists. Its predictable reactivity, centered on the nucleophilic hydrazine group, combined with the beneficial physicochemical properties imparted by the THF ring, makes it an attractive scaffold for modern drug discovery. By understanding its core properties and employing validated synthetic protocols, researchers can effectively leverage this building block to construct novel molecules with significant therapeutic potential.
References
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MDPI. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Available from: [Link]
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DTIC. Safety and Handling of Hydrazine. Available from: [Link][10]
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CHEMFISH. (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride. Available from: [Link][7]
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